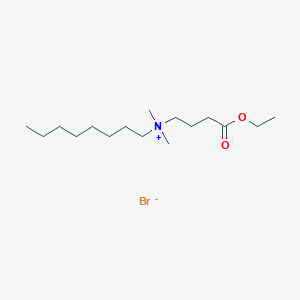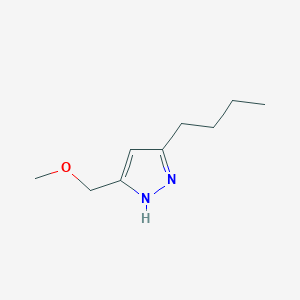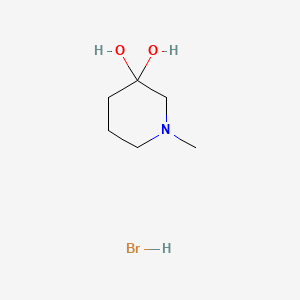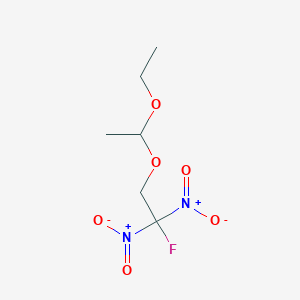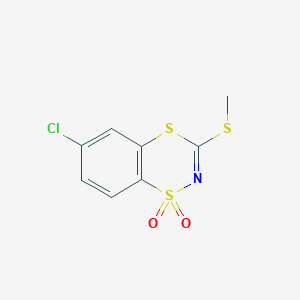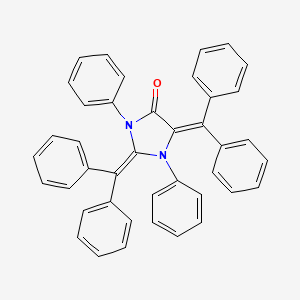
2,5-Bis(diphenylmethylidene)-1,3-diphenylimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(diphenylmethylidene)-1,3-diphenylimidazolidin-4-one is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by its imidazolidinone core, which is substituted with diphenylmethylidene groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(diphenylmethylidene)-1,3-diphenylimidazolidin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of diphenylmethanone with an imidazolidinone derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(diphenylmethylidene)-1,3-diphenylimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic reagents such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diphenylmethanone derivatives, while reduction could produce diphenylmethanol derivatives.
Scientific Research Applications
2,5-Bis(diphenylmethylidene)-1,3-diphenylimidazolidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and binding affinities.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2,5-Bis(diphenylmethylidene)-1,3-diphenylimidazolidin-4-one exerts its effects is primarily through its interaction with molecular targets. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(diphenylmethylene)-2,5-dihydrothiophene
- 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene
Uniqueness
2,5-Bis(diphenylmethylidene)-1,3-diphenylimidazolidin-4-one is unique due to its imidazolidinone core and the presence of diphenylmethylidene groups. This structure imparts specific chemical and physical properties that differentiate it from other similar compounds, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
112305-65-4 |
|---|---|
Molecular Formula |
C41H30N2O |
Molecular Weight |
566.7 g/mol |
IUPAC Name |
2,5-dibenzhydrylidene-1,3-diphenylimidazolidin-4-one |
InChI |
InChI=1S/C41H30N2O/c44-41-39(37(31-19-7-1-8-20-31)32-21-9-2-10-22-32)42(35-27-15-5-16-28-35)40(43(41)36-29-17-6-18-30-36)38(33-23-11-3-12-24-33)34-25-13-4-14-26-34/h1-30H |
InChI Key |
QYEQTNKIJPOVHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(=O)N(C(=C(C3=CC=CC=C3)C4=CC=CC=C4)N2C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


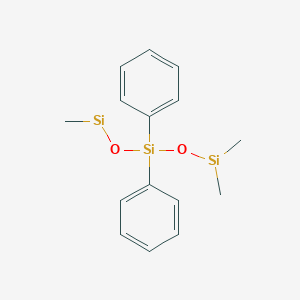
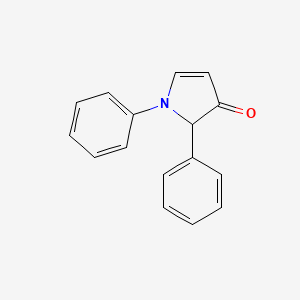
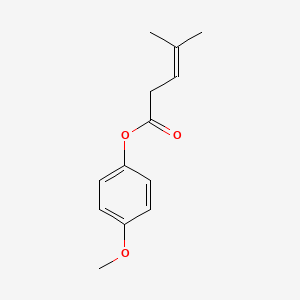

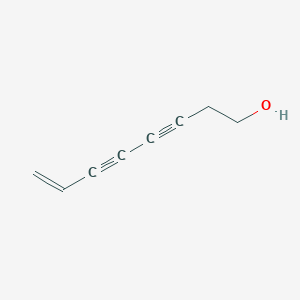
![2-(4-Methylphenyl)[1,3]selenazolo[5,4-b]pyridine](/img/structure/B14302253.png)
